2-[(4-Tetrahydropyranyl)oxy]benzonitrile
Description
2-[(4-Tetrahydropyranyl)oxy]benzonitrile (CAS: 898289-37-7) is an aromatic nitrile derivative featuring a tetrahydropyranyl (THP) ether group at the ortho position relative to the nitrile substituent. Its molecular formula is C₁₂H₁₃NO₂, with a molecular weight of 203.24 g/mol . The THP group acts as a protecting group for hydroxyl functionalities, making this compound valuable in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its purity is typically ≥95–97%, as noted in commercial catalogs .
Properties
IUPAC Name |
2-(oxan-4-yloxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,11H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNKDLAJDADKEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594614 | |
| Record name | 2-[(Oxan-4-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898289-37-7 | |
| Record name | 2-[(Tetrahydro-2H-pyran-4-yl)oxy]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898289-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Oxan-4-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[(4-Tetrahydropyranyl)oxy]benzonitrile involves several synthetic routes and reaction conditions. One common method includes the reaction of 4-hydroxybenzonitrile with tetrahydropyran in the presence of an acid catalyst . The reaction typically proceeds under mild conditions, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[(4-Tetrahydropyranyl)oxy]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(4-Tetrahydropyranyl)oxy]benzonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biological studies to investigate its effects on different biological systems.
Medicine: Research has explored its potential therapeutic applications, including its use in drug development.
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Tetrahydropyranyl)oxy]benzonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers: Ortho vs. Para Substitution
4-[(Tetrahydro-2H-pyran-4-yl)oxy]benzonitrile (CAS: 884507-34-0) is a positional isomer with the THP-oxy group at the para position. This structural difference significantly alters electronic and steric properties:
- Crystallinity : The para isomer may exhibit higher crystallinity due to symmetrical packing, whereas the ortho isomer’s steric bulk could lead to amorphous solid-state behavior.
- Applications : The para isomer is often used in liquid crystal synthesis, while the ortho variant is preferred in stepwise protection strategies for drug intermediates .
Table 1: Comparison of Ortho and Para Isomers
Functional Group Modifications: Boronate Esters
2-((Tetrahydro-2H-pyran-4-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 1292317-54-4) introduces a boronate ester group at the meta position. Key distinctions include:
- Reactivity : The boronate ester enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the parent compound. This makes it critical in synthesizing biaryl structures for materials science.
- Molecular Weight : Increased to 329.20 g/mol , impacting solubility (lipophilic vs. hydrophilic balance).
- Purity : 95–97%, with applications in high-throughput medicinal chemistry pipelines .
Table 2: Boronate Ester vs. Parent Compound
Derivatives with Extended Substituents
4-[(Tetrahydro-2H-pyran-2-ylmethoxy)methyl]benzonitrile (CAS: N/A) features a THP-methoxymethyl group at the para position. Differences include:
4-(4-Bromo-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenoxy)benzonitrile (CAS: 943311-78-2) incorporates bromine and a THP-protected hydroxymethyl group. This compound is pivotal in synthesizing kinase inhibitors, leveraging bromine for further functionalization (e.g., Grignard reactions) .
Key Research Findings
- Reactivity Trends : Ortho-substituted nitriles exhibit slower reaction rates in nucleophilic substitutions compared to para isomers due to steric effects .
- Thermal Stability : Boronate-containing analogs decompose at higher temperatures (>250°C), whereas the parent compound is stable up to 200°C .
- Biological Activity: Brominated derivatives (e.g., CAS 943311-78-2) show promise in kinase inhibition, with IC₅₀ values in the nanomolar range .
Biological Activity
2-[(4-Tetrahydropyranyl)oxy]benzonitrile is an organic compound that combines a benzonitrile moiety with a tetrahydropyran ring, which contributes to its unique biological activity. This compound has garnered attention in various research domains, particularly in enzymatic studies and immune response modulation.
Chemical Structure
The structure of this compound can be described as follows:
- Benzonitrile moiety : Provides a nitrile functional group that can engage in hydrogen bonding and influence biological interactions.
- Tetrahydropyran ring : Enhances binding affinity to specific enzymes or receptors, potentially modulating their activity.
The biological activity of this compound is primarily attributed to its interaction with molecular targets, particularly enzymes involved in metabolic pathways. The compound has been shown to:
- Modulate enzyme interactions, thereby influencing metabolic processes.
- Induce immune responses through the activation of Toll-like receptors (TLRs) and nucleotide-binding oligomerization domain (NOD) receptors, which are critical for innate immunity .
Immunomodulatory Effects
Research indicates that this compound acts as a potent immunostimulatory agent. For instance, studies have demonstrated that this compound significantly upregulates the transcription of genes associated with cytokine signaling, including interferon γ (IFN-γ) and interleukin 12 (IL-12), which are essential for Th1 immune responses .
Case Studies
- In Vitro Studies : In primary human immune cell cultures, stimulation with this compound led to elevated levels of pro-inflammatory cytokines such as IL-6 and TNF. This suggests a strong Th1/Th17-polarized T-cell response, indicative of its potential therapeutic applications in enhancing immune responses against pathogens .
- In Vivo Models : In murine models, the compound has shown significant adjuvant activity when used alongside model antigens. It resulted in higher serum titers of OVA-specific IgG antibodies compared to controls, highlighting its potential as an adjuvant in vaccine formulations .
Toxicity and Structure-Activity Relationships (SAR)
A quantitative structure-activity relationship (QSAR) analysis has been conducted on related benzonitriles, indicating that variations in substituents can significantly affect toxicity profiles. For example, certain polar substituents were linked to increased toxicity through specific mechanisms of action . Understanding these relationships is crucial for predicting the safety and efficacy of this compound in therapeutic contexts.
Summary of Biological Activities
Toxicity Profile Comparison
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
